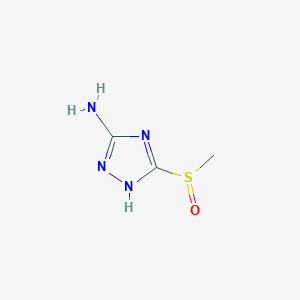
4-(4-Methoxyphenyl)pyrrolidin-2-one
Descripción general
Descripción
“4-(4-Methoxyphenyl)pyrrolidin-2-one” is a compound that features a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)pyrrolidin-2-one” is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to its non-planarity .Physical And Chemical Properties Analysis
The physical form of “4-(4-Methoxyphenyl)pyrrolidin-2-one” is solid . It has a molecular weight of 191.23 . The InChI code for this compound is 1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) .Aplicaciones Científicas De Investigación
Pharmacology: Targeted Drug Design
The pyrrolidine ring, a core structure in “4-(4-Methoxyphenyl)pyrrolidin-2-one,” is widely utilized in medicinal chemistry due to its versatility in drug design . It’s particularly valuable for creating compounds with selective biological activity. The steric factors and stereochemistry introduced by the pyrrolidine ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Organic Synthesis: Antidepressant Molecules
In the synthesis of antidepressant drugs, “4-(4-Methoxyphenyl)pyrrolidin-2-one” serves as a precursor for constructing complex molecules through metal-catalyzed reactions . Its structural motif is integral to forming key intermediates in the development of new therapeutic agents.
Medicinal Chemistry: Enzyme Inhibition
This compound is instrumental in synthesizing bioactive molecules that exhibit enzyme inhibitory effects, which is crucial for developing treatments for various diseases . The pyrrolidine ring’s ability to adopt different stereoisomers allows for the exploration of diverse biological activities.
Biochemistry: Cognitive Enhancers
Derivatives of “4-(4-Methoxyphenyl)pyrrolidin-2-one” have been identified as cognition enhancers, impacting brain areas associated with knowledge acquisition and memory processes . This application is significant in the treatment of cognitive disorders.
Chemical Engineering: Process Optimization
In chemical engineering, “4-(4-Methoxyphenyl)pyrrolidin-2-one” is used to optimize synthetic pathways for industrial-scale production . Its stability and reactivity make it suitable for various chemical transformations, contributing to more efficient manufacturing processes.
Materials Science: Advanced Material Development
The compound’s molecular structure contributes to the development of advanced materials with specific properties required in high-tech applications . Its incorporation into material matrices can enhance performance characteristics such as durability and reactivity.
Mecanismo De Acción
Inhibition of the phosphodiesterase type 4 (PDE4) by compounds like rolipram, which has a similar structure to “4-(4-Methoxyphenyl)pyrrolidin-2-one”, enhances cognition in animals . This is achieved by reducing the degradation of cyclic adenosine monophosphate (cAMP), leading to elevated cAMP levels . cAMP is a second messenger that plays a key role in several intracellular cascades, including the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway .
Safety and Hazards
The safety information for “4-(4-Methoxyphenyl)pyrrolidin-2-one” includes several hazard statements: H302, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P302+P352, P304+P340, P321, P330, P362, P403+P233, P405, P501 . The compound is harmful and should be handled with care .
Direcciones Futuras
The pyrrolidine ring, which is a feature of “4-(4-Methoxyphenyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVYLFOSWUPISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405293 | |
| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrrolidin-2-one | |
CAS RN |
103859-86-5 | |
| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)







